Cu(I) chelator 1
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Overview
Description
Cu(I) chelator 1 is a compound designed to target and bind copper ions in their monovalent state (Cu(I)). This compound is particularly significant in the field of medicinal chemistry due to its ability to prevent the production of reactive oxygen species (ROS), which are harmful to cells . This compound has shown potential in treating diseases related to copper overload, such as Wilson’s disease and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cu(I) chelator 1 typically involves the use of high-affinity ligands that can selectively bind to Cu(I) ions. One common method includes the reaction of a ligand with a copper salt under controlled conditions. The ligand is designed to have a high affinity for Cu(I) ions, ensuring selective binding .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as ligand synthesis, copper salt preparation, and the final chelation reaction. Quality control measures are implemented to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Cu(I) chelator 1 undergoes several types of chemical reactions, including:
Oxidation: Cu(I) can be oxidized to Cu(II) under certain conditions.
Reduction: Cu(II) can be reduced back to Cu(I) in the presence of reducing agents.
Substitution: Ligands in the chelator can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like ascorbate and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled pH and temperature conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce Cu(II) complexes, while reduction reactions will regenerate the Cu(I) chelator .
Scientific Research Applications
Cu(I) chelator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study copper-related redox reactions and to develop new copper-based catalysts.
Biology: Investigated for its role in cellular copper homeostasis and its potential to mitigate copper-induced oxidative stress.
Medicine: Explored as a therapeutic agent for diseases like Wilson’s disease and certain cancers.
Mechanism of Action
Cu(I) chelator 1 exerts its effects by selectively binding to Cu(I) ions, preventing them from participating in redox reactions that produce harmful ROS. The compound targets copper ions in their monovalent state and forms stable complexes that are then excreted from the body. This mechanism is particularly useful in treating conditions like Wilson’s disease, where copper accumulation leads to toxicity .
Comparison with Similar Compounds
Cu(I) chelator 1 is unique due to its high selectivity for Cu(I) ions and its ability to prevent ROS production. Similar compounds include:
Chel2: A liver-targeting Cu(I) chelator known to promote intracellular Cu chelation and excretion.
PSP-2: A high-affinity Cu(I) chelator with potential anti-tumorigenic action.
Bathocuproinedisulfonic acid disodium salt: Used for rapid detection of copper ions.
Properties
Molecular Formula |
C16H27NO4S3 |
---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-[[2-[2,2-bis(hydroxymethyl)-3-sulfanylpropyl]sulfanylanilino]methyl]-2-(sulfanylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C16H27NO4S3/c18-6-15(7-19,10-22)5-17-13-3-1-2-4-14(13)24-12-16(8-20,9-21)11-23/h1-4,17-23H,5-12H2 |
InChI Key |
MMRZJBIWKTVBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(CO)(CO)CS)SCC(CO)(CO)CS |
Origin of Product |
United States |
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